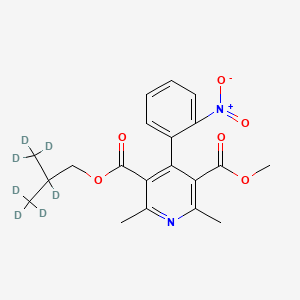

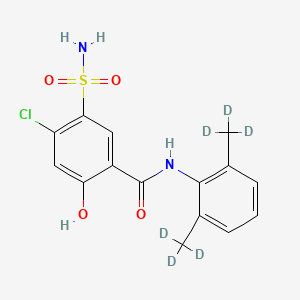

Dehydro Nisoldipine-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dehydro Nisoldipine-d7 is a deuterated analog of Dehydro Nisoldipine, which is a metabolite of Nisoldipine. Nisoldipine is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina . The molecular formula of this compound is C20H15D7N2O6, and it has a molecular weight of 393.44 .

Mecanismo De Acción

Target of Action

Dehydro Nisoldipine-d7, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . The main target within these cells are the voltage-gated L-type calcium channels . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .

Mode of Action

This compound acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium into the smooth muscle cells . Since calcium influx is essential for smooth muscle contraction, this inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Biochemical Pathways

The action of this compound affects the calcium signaling pathway in vascular smooth muscle cells. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of these cells . This disruption leads to the relaxation of the smooth muscle cells in the blood vessels, causing them to dilate .

Pharmacokinetics

The parent compound nisoldipine is known to have a bioavailability of 4-8% . It is highly protein-bound and metabolized by the liver enzyme CYP3A4 . The elimination half-life is between 7-12 hours, and it is primarily excreted via urine

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factorsFor instance, the parent compound Nisoldipine’s effectiveness can be significantly increased by grapefruit juice, which inhibits the CYP3A4 enzyme responsible for its metabolism .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Dehydro Nisoldipine-d7 are not well-documented in the literature. It is known that Nisoldipine, the parent compound of this compound, is a 1,4-dihydropyridine calcium channel blocker . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

The cellular effects of this compound are not well-studied. Nisoldipine, the parent compound, has been shown to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction, leading to dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Nisoldipine, the parent compound, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that Nisoldipine, the parent compound, has been used in the treatment of hypertension .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. Nisoldipine, the parent compound, is known to be involved in the calcium signaling pathway .

Métodos De Preparación

The preparation of Dehydro Nisoldipine-d7 involves the synthesis of its parent compound, Dehydro Nisoldipine, followed by the incorporation of deuterium atoms. The synthetic routes typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods may include techniques such as solvent evaporation and spray drying to produce amorphous solid dispersions .

Análisis De Reacciones Químicas

Dehydro Nisoldipine-d7, like its parent compound, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Dehydro Nisoldipine-d7 is primarily used in scientific research as a stable isotope-labeled compound. It is utilized in proteomics research to study the metabolism and pharmacokinetics of Nisoldipine. Additionally, it is used in the development of amorphous solid dispersions to improve the solubility and bioavailability of Nisoldipine .

Comparación Con Compuestos Similares

Dehydro Nisoldipine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include other dihydropyridine calcium channel blockers such as Amlodipine, Nifedipine, and Felodipine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .

Propiedades

IUPAC Name |

5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)